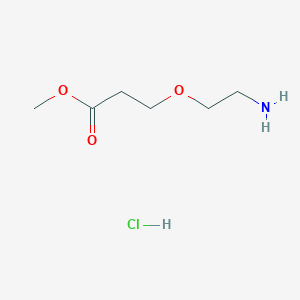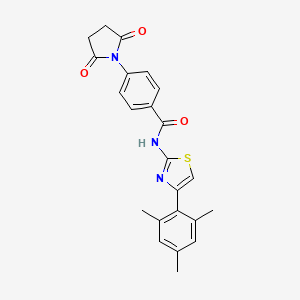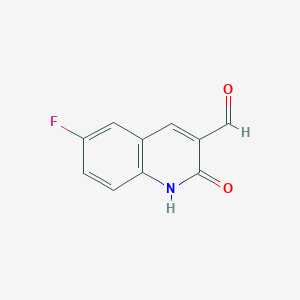
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . For example, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (II) complexes have been synthesized .Molecular Structure Analysis
The structure of the new copper (II) chloride complex, [Cu (H 2 L)Cl 2 ]·2H 2 O, is square pyramidal and that of the copper (II) nitrate complex, [Cu (HL)NO 3 ]·DMF, is square planar . In the copper (II) chloride complex, the copper atom is coordinated by the ligand with ONO donor atoms, one chloride ion in the apical position, and the other chloride in the basal plane .Chemical Reactions Analysis
The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu(II) and Ni(II) ions has been studied . Composition and structure of the complexes have been found dependent on the nature of the metal and acid residue .Physical And Chemical Properties Analysis
The IR spectra of complexes contained the stretching band of the NH group at 3200 cm –1, and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- New Synthesis Methods : A study by Mochulskaya et al. (2002) developed a one-step procedure for synthesizing new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines. This method is based on the 1,3-dipolar cycloaddition of azomethine oxide and 1,1-disubstituted alkenes, generated in situ from 6-fluoro-7-hydroxylamino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and CH-active compounds in the presence of formaldehyde (Mochulskaya, Sidorova, & Charushin, 2002).
Catalytic and Biological Properties
Catalytic Activity in Ruthenium(II) Complexes : Selvamurugan et al. (2017) synthesized Ruthenium(II) complexes using 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone ligands. These complexes were found to catalyze the amidation of alcohols with amines, demonstrating high atom efficiency and environmental friendliness (Selvamurugan, Ramachandran, Prakash, Nirmala, Viswanathamurthi, Fujiwara, & Endo, 2017).
Antimicrobial Activity of Fluoroquinolone Derivatives : Patel and Patel (2010) synthesized compounds from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibiting significant antifungal and antibacterial activities. This underscores the potential of fluoroquinolone derivatives in antimicrobial applications (Patel & Patel, 2010).
Coordination Chemistry and Biomedical Applications
- Copper(II) Complexes with Anticancer Properties : Ramachandran et al. (2020) synthesized Cu(II) complexes using 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones. These complexes showed high cytotoxicity against human tumor cells and were able to circumvent cisplatin resistance, highlighting their potential in cancer therapy (Ramachandran, Gandin, Bertani, Sgarbossa, Natarajan, Bhuvanesh, Venzo, Zoleo, Mozzon, Dolmella, Albinati, Castellano, Conceição, Guedes da Silva, & Marzano, 2020).
Mécanisme D'action
Target of Action
The primary target of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its level in the synaptic cleft . The increased acetylcholine level enhances nerve impulse conductivity .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it disrupts the normal hydrolysis of acetylcholine into choline and acetic acid . This disruption leads to an accumulation of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced nerve impulse transmission . This can potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a reduction in acetylcholine levels .
Orientations Futures
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . Therefore, the future directions of research on 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be focused on exploring these potential biological activities and their applications in medicine.
Propriétés
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGBIRVXPEKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

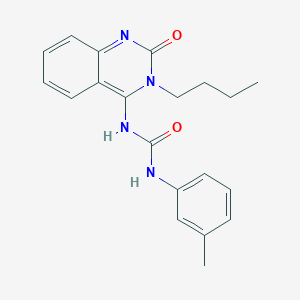
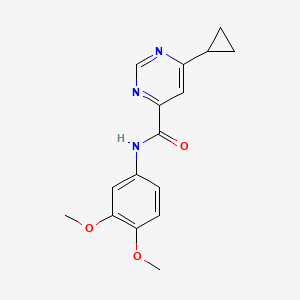
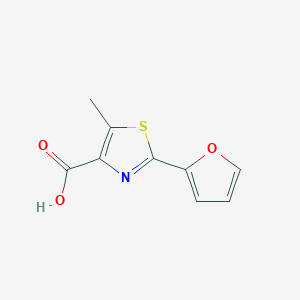
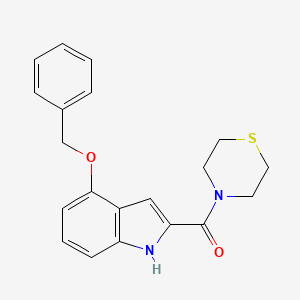


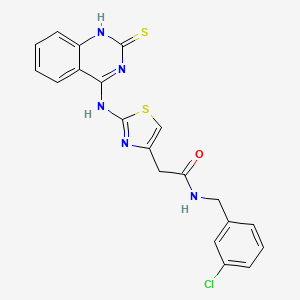

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)
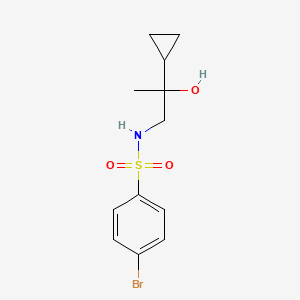
![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
